

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ceftazidime

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Compound of Interest

Compound Name: Ceftazidime

Cat. No.: B8180308

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Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria.[1] As with other β -lactam antibiotics, ceftazidime is susceptible to degradation, which can affect its efficacy and lead to the formation of impurities. Therefore, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quality control, stability testing, and quantitative determination of ceftazidime in bulk drug substances and pharmaceutical formulations.[1] This document provides a detailed protocol for a robust reversed-phase HPLC (RP-HPLC) method for the analysis of ceftazidime.

Principle

This method utilizes reversed-phase chromatography to separate ceftazidime from its potential degradation products and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV detector at a wavelength where ceftazidime exhibits significant absorbance. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.

Experimental Protocols

Materials and Reagents

- Ceftazidime reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- Sample containing Ceftazidime (e.g., bulk powder, pharmaceutical formulation)

Equipment

- HPLC system with a UV detector
- C18 column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 μ m)[2]
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 μ m)

Preparation of Solutions

- Mobile Phase Preparation (e.g., Phosphate Buffer: Acetonitrile, 60:40 v/v):
 - Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
 - Adjust the pH of the buffer to 4.0 using orthophosphoric acid.[3]
 - Mix the phosphate buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v).[2]

- Degas the mobile phase by sonication or other suitable means before use.
- Standard Stock Solution Preparation (e.g., 400 µg/mL):
 - Accurately weigh about 40 mg of Ceftazidime reference standard and transfer it to a 100 mL volumetric flask.
 - Dissolve the standard in the mobile phase, sonicate for a few minutes to ensure complete dissolution, and make up the volume to the mark with the mobile phase.
- Working Standard Solution Preparation:
 - From the standard stock solution, pipette an appropriate volume into a volumetric flask and dilute with the mobile phase to obtain the desired concentration for analysis.
- Sample Solution Preparation:
 - For bulk drug, accurately weigh an amount of powder equivalent to the desired concentration of ceftazidime and prepare the solution as described for the standard stock solution.
 - For pharmaceutical formulations, take a quantity of the formulation equivalent to a specific amount of ceftazidime, transfer it to a volumetric flask, dissolve it in the mobile phase with the aid of sonication, and make up the volume.
 - Filter the final sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of Ceftazidime.

Parameter	Condition
Column	Hypersil ODS C18 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase	Mixed Phosphate Buffer (pH 4.0) : Acetonitrile (60:40 v/v)[2]
Flow Rate	1.0 mL/min[2][4]
Detection Wavelength	231 nm[2]
Injection Volume	10 µL
Column Temperature	Ambient or controlled at 40°C[3][5]
Run Time	Approximately 10 minutes

Data Presentation

Quantitative data for method validation and system suitability are summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: System Suitability Parameters

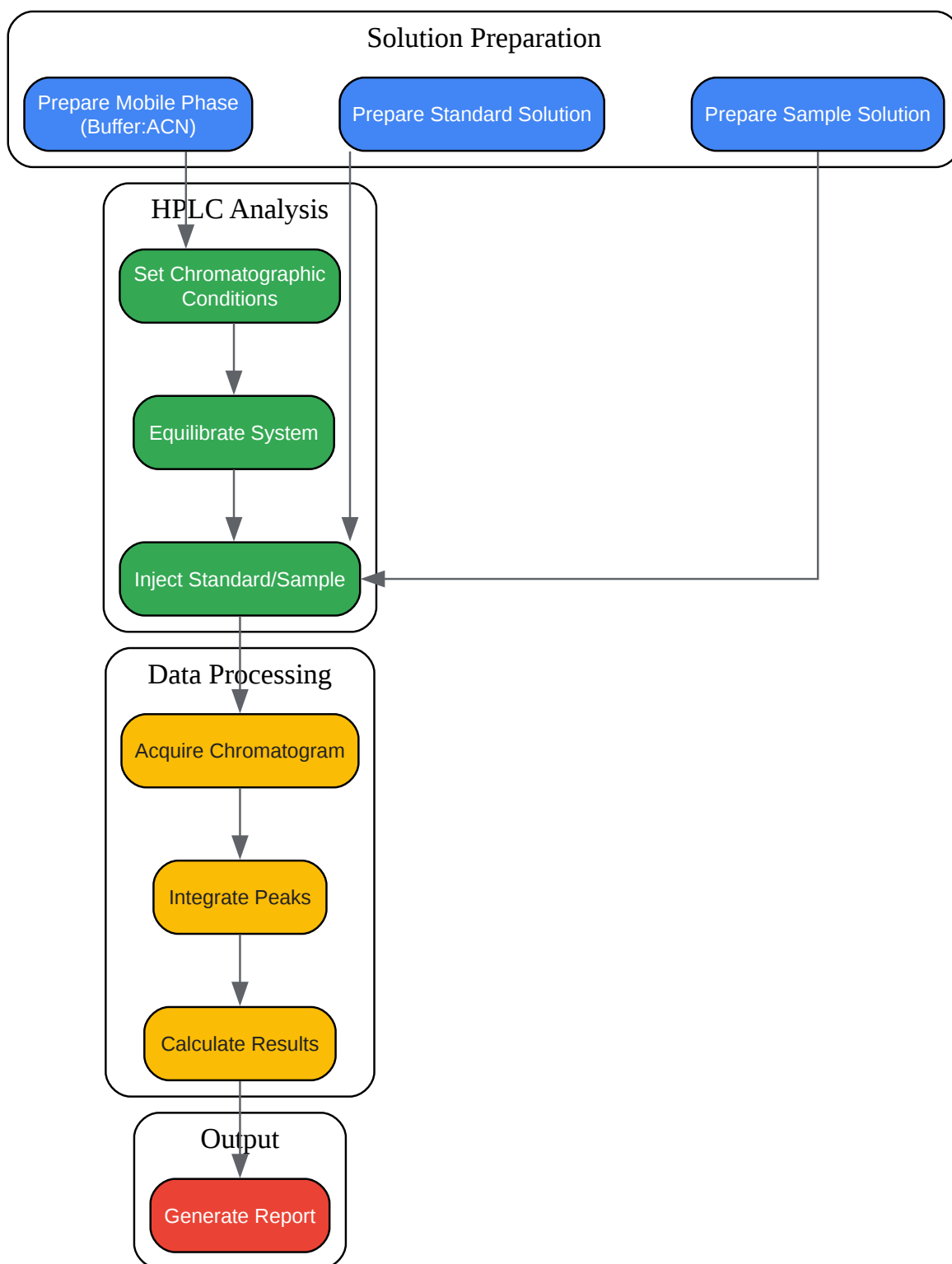
Parameter	Acceptance Criteria	Typical Result
Retention Time (min)	Consistent	~2.5 - 4.5[2][6][7]
Tailing Factor	≤ 2	< 2[6][7]
Theoretical Plates	> 2000	> 2000
% RSD of Peak Areas	≤ 2.0%	< 2.0%[4][8]

Table 2: Method Validation Summary

Parameter	Concentration Range (µg/mL)	Correlation Coefficient (r ²)	Accuracy (% Recovery)	Precision (% RSD)	LOD (µg/mL)	LOQ (µg/mL)
Ceftazidime	240 - 560[2]	> 0.999[4]	99.75 - 100.10[2]	< 2.0[4][8]	0.075[6][7]	0.227[6][7]

Visualization

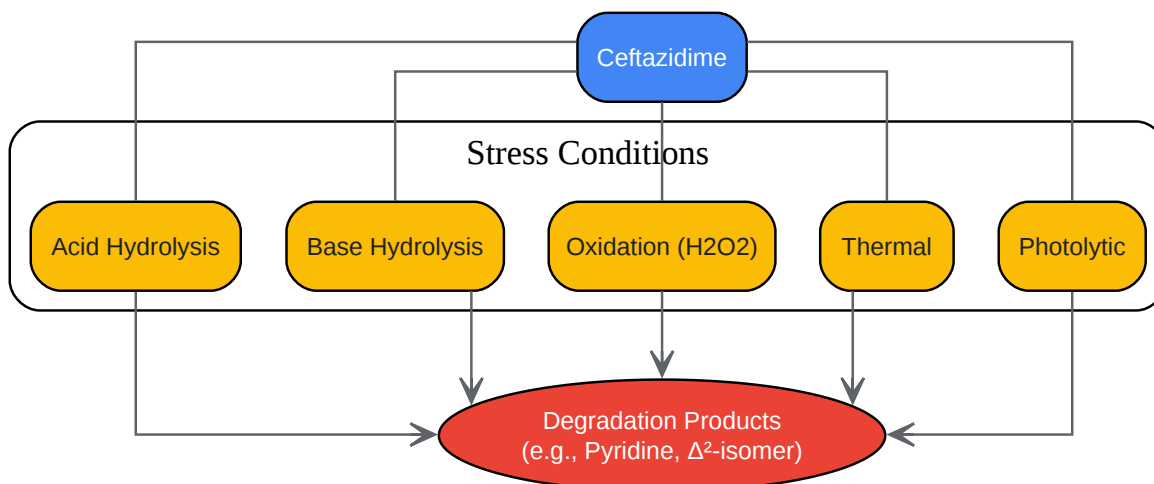
Experimental Workflow Diagram



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Caption: Workflow for HPLC analysis of Ceftazidime.

Forced Degradation Pathway (Conceptual)



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Caption: Conceptual pathways of Ceftazidime degradation.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the determination of Ceftazidime in bulk and pharmaceutical dosage forms.[2] The method is suitable for routine quality control analysis and stability studies. Forced degradation studies are essential to ensure the stability-indicating nature of the method, confirming that the peak for ceftazidime is well-resolved from any potential degradation products.[2][4]

Researchers and drug development professionals can adapt and validate this protocol for their specific applications and regulatory requirements.

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